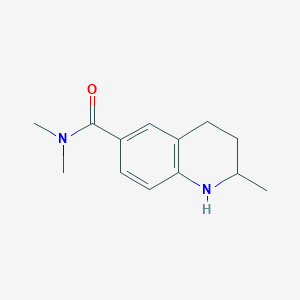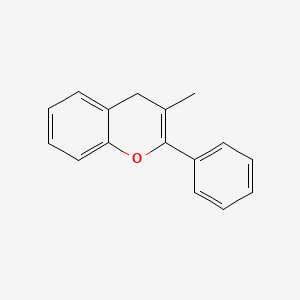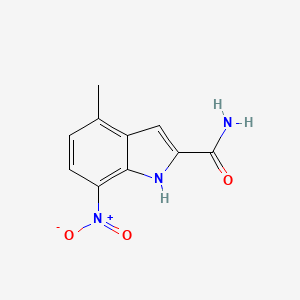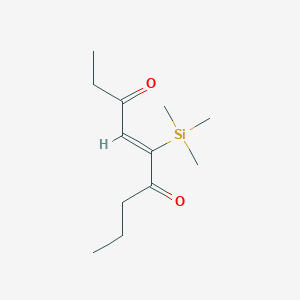
2,4-Dichloroquinazoline-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloroquinazoline-5-carbonitrile is an organic compound with the molecular formula C9H3Cl2N3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloroquinazoline-5-carbonitrile typically involves the following steps:
Formation of 2,4-quinazoline diones: Ortho-aminobenzoic acid reacts with potassium cyanate in an aqueous medium to form 2,4-quinazoline diones.
Chlorination: The 2,4-quinazoline diones are then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl3) in the presence of N,N-dimethylaniline as a catalyst.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloroquinazoline-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Cross-Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, to form polysubstituted derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Cross-Coupling Reactions: Catalysts such as palladium (Pd) and copper (Cu) are used in these reactions, often in the presence of ligands like triphenylphosphine (PPh3) and solvents like diisopropylamine.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have applications in pharmaceuticals and materials science .
Scientific Research Applications
2,4-Dichloroquinazoline-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer agents and enzyme inhibitors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloroquinazoline-5-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as DNA intercalators, binding to the DNA and disrupting its function. This property makes it a potential candidate for anticancer therapies . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinazoline: This compound is similar in structure but lacks the carbonitrile group.
2,4-Dichlorophenoxyacetic Acid: Although structurally different, this compound also contains chlorine atoms and is used as a herbicide.
Uniqueness
2,4-Dichloroquinazoline-5-carbonitrile is unique due to the presence of both chlorine and carbonitrile groups, which confer specific reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H3Cl2N3 |
|---|---|
Molecular Weight |
224.04 g/mol |
IUPAC Name |
2,4-dichloroquinazoline-5-carbonitrile |
InChI |
InChI=1S/C9H3Cl2N3/c10-8-7-5(4-12)2-1-3-6(7)13-9(11)14-8/h1-3H |
InChI Key |
BULMVQCJSFIFJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(N=C2Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B11883248.png)










![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B11883350.png)
